N-tert-butyl-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(TERT-BUTYL)ACETAMIDE is a complex organic compound that features a triazole ring, a naphthylamino group, and a tert-butyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(TERT-BUTYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Naphthylamino Group: This step involves the reaction of the triazole intermediate with 1-naphthylamine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Allyl Group: The allyl group can be introduced through an alkylation reaction using allyl bromide or allyl chloride in the presence of a base.
Formation of the Sulfanyl Linkage: This involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.
Introduction of the Tert-Butyl Acetamide Moiety: This final step can be achieved by reacting the intermediate with tert-butyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the naphthylamino group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its triazole ring and naphthylamino group are known to interact with various biological targets.
Medicine
The compound holds promise in medicinal chemistry for the development of new drugs. Its structural features suggest potential activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(TERT-BUTYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the naphthylamino group can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-(2-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
- 2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(TERT-BUTYL)ACETAMIDE is unique due to its specific combination of functional groups. The presence of the tert-butyl acetamide moiety provides steric hindrance, which can influence its binding properties and reactivity. Additionally, the allyl group offers a site for further functionalization, enhancing its versatility in synthetic applications.
This detailed overview should provide a comprehensive understanding of the compound, its preparation, reactions, applications, and unique features
Properties
Molecular Formula |
C22H27N5OS |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H27N5OS/c1-5-13-27-19(25-26-21(27)29-15-20(28)24-22(2,3)4)14-23-18-12-8-10-16-9-6-7-11-17(16)18/h5-12,23H,1,13-15H2,2-4H3,(H,24,28) |
InChI Key |
WPWLAIWWRBCJED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(N1CC=C)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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